molecular formula C17H21N3O2 B3006283 N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide CAS No. 1706377-17-4

N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide

Cat. No. B3006283
CAS RN: 1706377-17-4
M. Wt: 299.374
InChI Key: UAPSGWXXTKLCLD-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide is a chemical compound that is part of a broader class of benzamide derivatives. These compounds are known for their diverse biological activities and have been the subject of various studies to explore their potential as therapeutic agents. The compound is structurally related to other benzamide derivatives that have been synthesized and evaluated for their binding affinity to receptors, inhibitory activity against enzymes, and potential use in medical imaging and as prokinetic agents .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of appropriate carboxylic acid chlorides with amines or other nucleophiles. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalytic action of triethylamine is an example of such a synthetic route . Similarly, the synthesis of N-(3-hydroxy-2-pyridyl)benzamides involves the reaction of 2-amino-3-pyridinol with carboxylic acid chlorides . Although the exact synthesis of N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed.

Molecular Structure Analysis

Molecular modeling studies have been used to understand the structure-activity relationships of benzamide derivatives. For example, the orientation of the NH+ projection in the molecular structure of certain benzamide derivatives has been shown to influence their activity as partial agonists or neutral antagonists at h5-HT1B receptors . The molecular structure of benzamide derivatives is also crucial in determining their selectivity and potency as enzyme inhibitors, as seen in the case of N-(Pyridin-3-yl)benzamides, which are selective inhibitors of human aldosterone synthase (CYP11B2) .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including O-methylation, cyclization, and coordination with metal ions. For instance, the synthesis of a PET agent involved O-methylation of a benzamide derivative . The oxidation and cyclization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to the formation of novel cyclic systems, which could further coordinate with copper(II) ions to form complexes . These reactions not only modify the physical and chemical properties of the compounds but also their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the substituents present on the benzamide core. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and solubility. The synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives demonstrated the impact of different substituents on the pharmacological activities of these compounds . The crystal structure analysis of benzamide derivatives and their complexes provides detailed information on atom positions, bond lengths, bond angles, and dihedral angles, which are essential for understanding their chemical behavior .

Scientific Research Applications

Chemical Synthesis and Modification

N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide is involved in various chemical synthesis processes, including the creation of histone deacetylase inhibitors, which show promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis. These compounds are synthesized through selective inhibition of specific histone deacetylases, highlighting their potential in oncological research and treatment (Zhou et al., 2008).

Heterocyclic Compound Synthesis

This compound serves as a building block in the synthesis of diverse heterocyclic compounds. For instance, its derivatives have been used to create new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, incorporating thiazolo(3,2-a)benzimidazole moiety, which are explored for their various biological and chemical properties (Farag et al., 2011).

Antimicrobial and Antitumor Activities

Derivatives of N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide have been studied for their antimicrobial and antitumor properties. Novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety have shown moderate effects against certain bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Drug Metabolism Studies

In the context of pharmacology, studies on the metabolism of related compounds, such as flumatinib, a tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, provide insights into the metabolic pathways, including N-demethylation, N-oxidation, and hydroxylation. This research is crucial for understanding the drug's pharmacokinetics and optimizing therapeutic efficacy (Gong et al., 2010).

Advanced Materials Development

The structural versatility of N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide derivatives aids in the development of new materials, such as aromatic polymers containing 1,3,5-triazine rings. These polymers exhibit significant solubility and thermal stability, making them suitable for various industrial applications (Lin et al., 1990).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20(2)12-6-11-19-17(21)14-7-5-8-15(13-14)22-16-9-3-4-10-18-16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPSGWXXTKLCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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